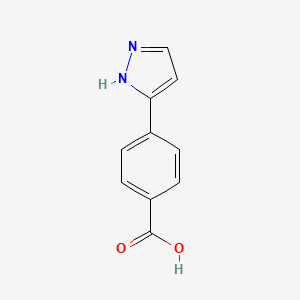
Ceteth-2
Vue d'ensemble
Description
Ceteth-2, also known as polyethylene glycol ether of cetyl alcohol, is a non-ionic surfactant derived from cetyl alcohol, a fatty alcohol typically sourced from coconut oil . It is used in the formulation of various cosmetics and personal care products, including hair dyes, hair conditioners, makeup foundations, and skin care products . It helps other ingredients to dissolve in a solvent where they would not normally dissolve .
Synthesis Analysis
Ceteth-2 is synthesized by reacting ethylene oxide with cetyl alcohol . The numerical value in the name corresponds to the average number of moles of ethylene oxide. For instance, Ceteth-2 is prepared by reacting an average of 2 moles of ethylene oxide with cetyl alcohol .Molecular Structure Analysis
The molecular formula of Ceteth-2 is C20H42O3 . It has a total of 64 bonds, including 22 non-H bonds, 20 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
Ceteth-2 ranges from liquids to waxy solids . It is soluble in water and has a mild odor . The molecular weight of Ceteth-2 is 330.546 Da .Applications De Recherche Scientifique
Cryo-Scanning Transmission Electron Tomography
Cryo-electron tomography (CET) of vitrified biological specimens is an essential tool in biological research. This technique, which includes scanning transmission electron microscopy for cryo-tomography of unstained vitrified specimens (CSTET), offers improved imaging of whole bacteria and human tissue culture cells. CSTET provides better contrast and detail, especially at high sample tilts, and allows for higher cumulative exposures before beam damage occurs, thus broadening the applicability of electron cryo-tomography (Wolf, Houben, & Elbaum, 2014).
Nanostructured Systems for Topical Drug Delivery
CETETH-20, a surfactant forming nanostructured systems like liquid crystals, is structurally similar to biological membranes and may enhance skin interaction. Its combination with water and different oily phases, including PEG-12-dimethicone, can create promising new approaches for designing topical drug delivery systems. These formulations are not only cytotoxicity-free but also non-irritating to the skin, suggesting their potential in pharmaceutical applications (Oyafuso et al., 2015).
Sustainable Catalysis and Novel Materials
Ceteth-2 is relevant in the development of alternative technology concepts for sustainable manufacture of fuels and chemicals. The research at the Center for Environmentally Beneficial Catalysis (CEBC) includes using CO2-expanded liquids (CXLs) as reaction media for selective and safe oxidations, which could potentially reduce solvent burning and carbon footprint. This approach is a part of the larger endeavor to minimize the environmental footprint of chemical manufacturing processes (Subramaniam, 2010).
Safety Assessment in Cosmetic Formulations
Ceteths, including Ceteth-2, are primarily used as surfactants in cosmetic formulations, serving as emulsifying, cleansing, and solubilizing agents. Despite limited safety test data, these ingredients are consistent with surfactant properties and are generally considered safe in current usage practices. Their application in products designed for damaged skin is advised against due to potential irritant effects (Andersen, 1999).
Propriétés
IUPAC Name |
2-(2-hexadecoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-19-20-23-18-16-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSBTWLFBGNKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020754 | |
| Record name | 2-[2-(Hexadecyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ceteth-2 | |
CAS RN |
5274-61-3 | |
| Record name | Diethylene glycol monohexadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceteth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Hexadecyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-[2-(hexadecyloxy)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H8VAM7778 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



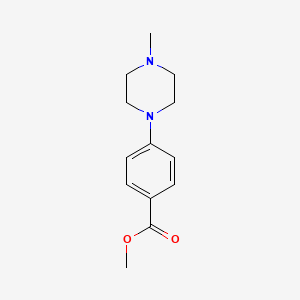
![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)
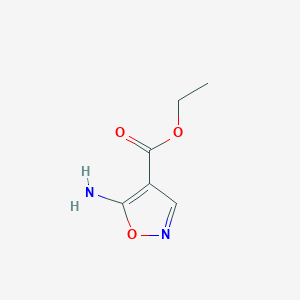
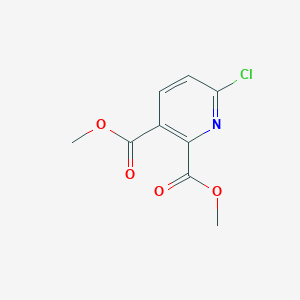
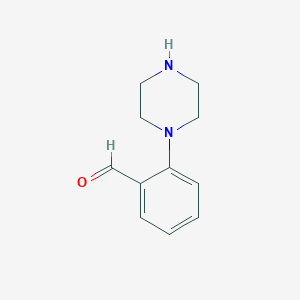
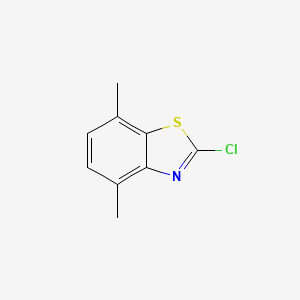
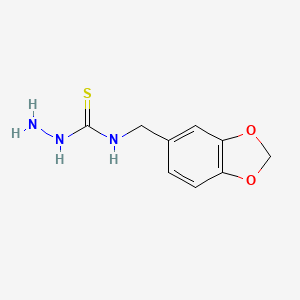
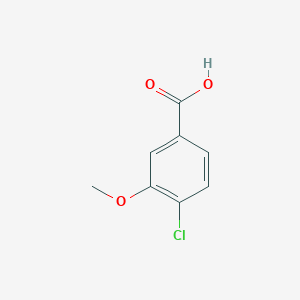
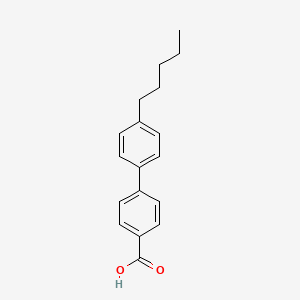
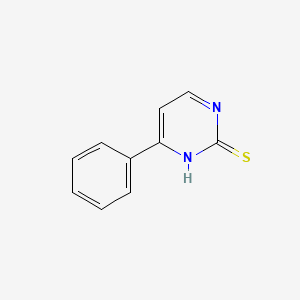
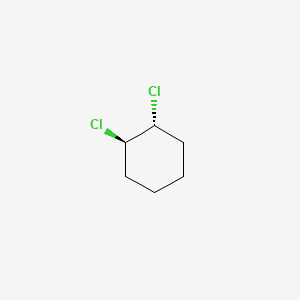
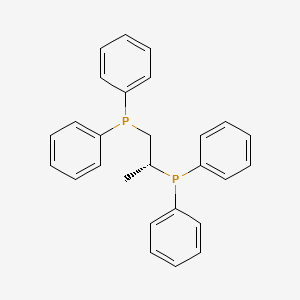
![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)
